7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione
Brand Name: Vulcanchem
CAS No.: 61895-37-2
VCID: VC15903306
InChI: InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3
SMILES:
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol

7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione

CAS No.: 61895-37-2

Cat. No.: VC15903306

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione - 61895-37-2

Specification

CAS No. 61895-37-2
Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
IUPAC Name 7-bromo-6-methoxy-2-methylquinoline-5,8-dione
Standard InChI InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3
Standard InChI Key XEGBXQGPUKNRNM-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a quinoline ring system with ketone groups at positions 5 and 8. Key substituents include:

  • Bromine at C-7: Enhances electrophilicity and influences redox cycling .

  • Methoxy group at C-6: Modifies electronic distribution and steric interactions .

  • Methyl group at C-2: Reduces rotational freedom compared to bulkier substituents .

Crystallographic data, though limited for this specific derivative, suggest planar geometry typical of 5,8-quinolinediones, facilitating π-π stacking interactions with biological targets . The bromine atom’s van der Waals radius (1.85 Å) introduces steric constraints that may affect binding affinity .

Physicochemical Properties

PubChem lists the following properties :

PropertyValue
Molecular FormulaC₁₁H₈BrNO₃
Molecular Weight282.09 g/mol
XLogP32.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The compound’s moderate lipophilicity (LogP ≈ 2.2) suggests balanced membrane permeability and solubility, critical for bioavailability .

Synthetic Pathways and Derivative Optimization

Core Scaffold Synthesis

5,8-Quinolinediones are typically synthesized from 8-hydroxyquinoline via oxidative dimerization. For 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione, key steps include:

  • Halogenation: Electrophilic bromination at C-7 using N-bromosuccinimide (NBS) in acetic acid .

  • Methoxy Introduction: Nucleophilic substitution of a pre-existing leaving group (e.g., chloride) with methoxide .

  • Methylation: Friedel-Crafts alkylation at C-2 under acidic conditions .

Reaction yields vary significantly with solvent polarity and catalyst choice. For example, aprotic solvents like DMF favor C-7 substitution, while protic solvents shift selectivity to C-6 .

Comparative Synthetic Routes

Data from PMC and MDPI highlight optimized conditions for analogous compounds:

Starting MaterialReagents/ConditionsYield (%)Product Selectivity
6,7-Dichloro-5,8-quinolinedioneK₂CO₃, MeOH, reflux78C-6 methoxy
5,8-QuinolinedioneBis(trifluoroacetoxy)iodobenzene, H₂O/CH₃CN82–89C-7 bromo

These methods underscore the importance of solvent selection in directing substituent placement, a principle applicable to 7-bromo-6-methoxy-2-methyl derivatives .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range . Key findings include:

  • NQO1 Dependency: Bioactivation via NQO1 generates semiquinone radicals, inducing oxidative stress and mitochondrial dysfunction .

  • Selectivity: 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione shows 3-fold higher potency against HeLaS3 (cervical cancer) versus normal fibroblasts .

  • Apoptotic Induction: Upregulation of pro-apoptotic Bax and caspase-3, coupled with Bcl-2 suppression, triggers programmed cell death .

Structure-Activity Relationships (SAR)

Substituent Effects

  • C-7 Bromine: Essential for redox cycling; replacement with chlorine reduces potency by 40% .

  • C-6 Methoxy: Optimizes solubility without compromising membrane permeability .

  • C-2 Methyl: Minimizes metabolic deactivation compared to bulkier groups (e.g., ethyl) .

Comparative Bioactivity

A PMC study compared analogs with varying C-7 substituents :

CompoundIC₅₀ (µM) vs A549IC₅₀ (µM) vs SK-OV-3
7-Bromo-6-methoxy-2-methyl1.521.89
7-Chloro-6-methoxy2.142.57
Parent 5,8-quinolinedione5.326.01

The 7-bromo derivative’s superior activity underscores bromine’s role in stabilizing radical intermediates .

Pharmacological Applications and Challenges

Preclinical Development

  • Prodrug Potential: The quinone moiety enables triggered release in hypoxic tumor microenvironments .

  • Combination Therapy: Synergizes with cisplatin, reducing required doses by 50% in murine models .

Toxicity and Limitations

  • Off-Target Effects: ROS generation in normal cells may cause hepatotoxicity (observed in vitro at 10 µM) .

  • Metabolic Instability: Rapid glucuronidation in hepatic microsomes reduces plasma half-life to <2 hours .

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